molecular formula C10H8N2O2 B2835137 8-Aminoisoquinoline-5-carboxylic acid CAS No. 1936191-65-9

8-Aminoisoquinoline-5-carboxylic acid

Cat. No.: B2835137
CAS No.: 1936191-65-9
M. Wt: 188.186
InChI Key: BFNMFLWKYODNIA-UHFFFAOYSA-N
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Description

8-Aminoisoquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of this compound involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H8N2O2/c11-9-2-1-7 (10 (13)14)6-3-4-12-5-8 (6)9/h1-5H,11H2, (H,13,14) .


Chemical Reactions Analysis

This compound, being an analog of pyridine, is a weak base . It protonates to form salts upon treatment with strong acids, such as HCl . It forms adducts with Lewis acids, such as BF3 .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 188.19 . It is stored at room temperature .

Scientific Research Applications

1. Application in Drug Design as PARP-1 Inhibitors

8-Aminoisoquinoline derivatives have been explored for their potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. The study by Lord et al. (2009) demonstrated that quinoline-8-carboxamides, designed with an intramolecular hydrogen bond, showed significant inhibition of human recombinant PARP-1 activity. The most active compound identified was 2-methylquinoline-8-carboxamide, suggesting the effectiveness of these derivatives in therapeutic activities (Lord et al., 2009).

2. Utility in C-H Bond Functionalization

Shabashov and Daugulis (2010) developed a method for palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives using 8-aminoquinoline auxiliary. This method highlights the significance of 8-aminoquinoline in facilitating selective modifications of complex molecules, which is valuable in synthetic chemistry (Shabashov & Daugulis, 2010).

3. Role in Anti-thrombotic Agents Synthesis

Zhang et al. (2010) researched the use of 3S-tetrahydroisoquinoline-3-carboxylic acids, modified with amino acids, leading to potent anti-thrombotic agents. These derivatives showed significant in vitro anti-platelet aggregation and in vivo anti-thrombotic activity, underscoring the potential of isoquinoline derivatives in cardiovascular therapeutic development (Zhang et al., 2010).

4. Involvement in Synthesis of α-Amino Acids

The study by Kinsinger and Kazmaier (2018) focused on the stereoselective functionalization of N-methylated amino acids and peptides using 8-aminoquinoline directing group. This process was crucial for the synthesis of complex α-amino acids, demonstrating the utility of 8-aminoquinoline in peptide and natural product synthesis (Kinsinger & Kazmaier, 2018).

5. Contribution to Antiparasitic Drug Development

Nanayakkara et al. (2008) investigated the antiparasitic activities and toxicities of 8-aminoquinoline enantiomers, highlighting their significance in developing treatments for diseases like malaria and pneumocystis pneumonia. The study underscored the importance of 8-aminoquinoline compounds in medicinal chemistry, especially for infectious diseases (Nanayakkara et al., 2008).

Mechanism of Action

Target of Action

It is known that 8-aminoquinoline, a related compound, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .

Mode of Action

The mode of action of 8-Aminoisoquinoline-5-carboxylic acid involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The functionalization of the 8-aminoquinoline ring suggests that it may influence a variety of biochemical pathways, particularly those involving c–h bond activation/functionalization .

Result of Action

The functionalization of the 8-aminoquinoline ring suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the addition of β-cyclodextrin (β-CDx) on the absorption and emission properties of 5-aminoisoquinoline (a related compound) has been investigated in aqueous media . The formation of a host–guest inclusion complex with 1:1 stoichiometry was revealed by absorption, steady state, and time-resolved emission spectroscopy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

8-aminoisoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMFLWKYODNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936191-65-9
Record name 8-aminoisoquinoline-5-carboxylic acid
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